Lipophilicity vs. Regioisomer
2-Cyclohexyl-3-phenylpropanoic acid exhibits a computed XLogP3 of 4.5 [1], which is 0.5 log units higher than its regioisomer 3-(2-phenylcyclohexyl)propanoic acid (XLogP3 = 4.0) [2]. This difference reflects the distinct spatial arrangement of the hydrophobic cyclohexyl and phenyl groups, resulting in higher lipophilicity for the α-cyclohexyl-β-phenyl isomer.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | 3-(2-phenylcyclohexyl)propanoic acid: XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 = +0.5 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve membrane permeability but also increase metabolic liability; this property must be matched to the specific biological model or screening campaign.
- [1] PubChem CID 233245. 2-Cyclohexyl-3-phenylpropanoic acid. Computed Properties: XLogP3-AA = 4.5. National Center for Biotechnology Information. View Source
- [2] PubChem CID 261866. Cyclohexanepropanoic acid, 2-phenyl-. Computed Properties: XLogP3-AA = 4.0. National Center for Biotechnology Information. View Source
